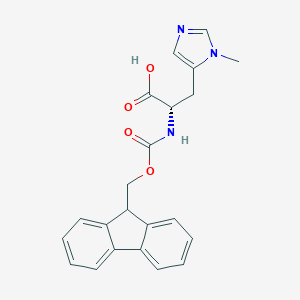

Fmoc-His(3-Me)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXEZHNPXCFB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-16-4 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N3-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-His(3-Me)-OH for Researchers and Drug Development Professionals

Introduction: Nα-Fmoc-Nτ-methyl-L-histidine, commonly referred to as Fmoc-His(3-Me)-OH, is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Its unique 3-methyl modification on the imidazole ring of the histidine side chain offers distinct advantages in peptide and drug development, particularly in creating peptide analogs with tailored properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in SPPS, and insights into its applications.

Core Properties of this compound

This compound is a white to off-white solid powder. The 3-methyl group on the imidazole ring serves as a permanent protecting group, preventing side reactions at this position and potentially influencing the peptide's final conformation and biological activity.[1]

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₁N₃O₄ | [1] |

| Molecular Weight | 391.43 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Melting Point | 178-180 °C | [2] |

| Optical Rotation | [α]²⁰/D = -5 ± 2° (c=1 in 2N HCl) | [1] |

| Solubility | Soluble in DMF and DMSO.[3] | [3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. However, special considerations are necessary due to the nature of the histidine residue, which is prone to racemization.[4] The permanent 3-methyl group can help mitigate some side reactions but does not eliminate the risk of epimerization at the alpha-carbon during activation.

Experimental Protocols

1. Resin Preparation and Swelling:

-

Resin Selection: Rink amide resin is commonly used for the synthesis of peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid. The choice of resin depends on the desired C-terminal functionality and the required cleavage conditions.

-

Procedure:

-

Weigh the desired amount of resin into a reaction vessel.

-

Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]

-

Drain the DMF.

-

2. Fmoc Deprotection:

-

Reagent: A 20% solution of piperidine in DMF is the standard reagent for Fmoc group removal.[6]

-

Procedure:

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for 5-20 minutes at room temperature. The reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[5]

-

3. Coupling of this compound:

The choice of coupling reagent and conditions is critical to ensure high coupling efficiency and minimize racemization.[4]

-

Recommended Coupling Reagents:

-

HBTU/DIPEA or HATU/DIPEA: These are highly efficient coupling reagents. Pre-activation of the this compound is recommended to avoid side reactions with the free amine on the resin.[7]

-

DIC/HOBt or DIC/OxymaPure: This combination is known to reduce racemization, especially for sensitive amino acids like histidine.[4]

-

-

Procedure (using HBTU/DIPEA):

-

Dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to achieve a basic pH.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[5]

-

After a negative ninhydrin test, drain the coupling solution and wash the resin with DMF (3-5 times).

-

4. Peptide Chain Elongation:

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

-

Cleavage Cocktail: A standard cleavage cocktail for peptides synthesized on Rink amide or Wang resins is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H₂O).

-

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Minimizing Racemization

Histidine is particularly susceptible to racemization during the activation step of coupling.[4] The imidazole ring's π-nitrogen can act as a base, abstracting the α-proton and leading to epimerization.[8] While the 3-methyl group in this compound blocks one of the imidazole nitrogens, the risk of racemization remains.

Strategies to Minimize Racemization:

-

Use of Additives: Incorporating 1-hydroxybenzotriazole (HOBt) or its analogues like OxymaPure with carbodiimide coupling agents (e.g., DIC) can suppress racemization.[4]

-

Avoid Prolonged Pre-activation: Extended pre-activation times, especially with highly basic conditions, can increase the extent of racemization.[4]

-

Lower Temperatures: Performing the coupling reaction at a lower temperature can sometimes reduce the rate of racemization, although it may also slow down the coupling reaction.

A study on the closely related Fmoc-His(3-Bum)-OH showed that with TBTU/DIPEA activation, the level of the D-enantiomer was below the detection limit, indicating minimal racemization under these conditions.[2]

Analytical Characterization and Purification

Analytical HPLC:

-

Purpose: To assess the purity of the crude peptide and to monitor the purification process.

-

Typical Conditions: A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA. Detection is typically performed at 214 nm and 280 nm.[9]

Mass Spectrometry:

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are standard methods.[10][11]

Purification:

-

Method: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12]

-

Procedure: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or DMF) and injected onto a preparative C18 column. A shallow gradient of acetonitrile in water (both with 0.1% TFA) is used to separate the target peptide from impurities. Fractions are collected and analyzed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Applications in Research and Drug Development

The incorporation of 3-methylhistidine into peptides can significantly alter their biological properties.

-

Enhanced Stability: The methyl group can protect the imidazole ring from enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

-

Modified Receptor Binding: The altered steric and electronic properties of the 3-methylhistidine side chain can modulate the binding affinity and selectivity of the peptide for its target receptor.

-

Probing Structure-Activity Relationships: By systematically replacing histidine with 3-methylhistidine, researchers can investigate the role of the imidazole tautomeric state and hydrogen bonding capacity in the peptide's biological activity.[13]

-

Development of Novel Therapeutics: this compound is a valuable building block for the synthesis of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.[1] For example, peptides containing 3-methylhistidine have been investigated for their vasodilating effects and as inhibitors of intracellular calcium ion concentration.[3]

Visualizing Workflows and Relationships

SPPS Workflow

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization Pathway of Histidine

Caption: Simplified pathway of histidine racemization during peptide coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 9. HPLC Separation of 1-Methylhistidine and 3-Methylhistidine on Primesep 200 | SIELC Technologies [sielc.com]

- 10. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. bachem.com [bachem.com]

- 13. N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-His(3-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His(3-Me)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-3-methyl-L-histidine, is a critical building block in modern peptide synthesis, particularly within the Fmoc solid-phase peptide synthesis (SPPS) framework. The incorporation of a methyl group at the 3-position of the imidazole ring of histidine offers unique advantages, including the prevention of common side reactions associated with the unprotected histidine side chain, such as racemization and side-chain acylation. This modification can influence the resulting peptide's conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and use, and its application in the synthesis of biologically active peptides.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in peptide synthesis.

| Property | Value |

| Molecular Formula | C₂₂H₂₁N₃O₄[1] |

| Molecular Weight | 391.42 g/mol [2] |

| Appearance | White to off-white solid/powder[1][2] |

| Purity (by HPLC) | ≥97-98%[1][2] |

| Melting Point | Data not consistently available. |

| Solubility | DMSO: 10 mg/mL (25.55 mM) with ultrasonic warming to 60°C.[2] DMF, NMP: Soluble, but specific quantitative data is not readily available. |

| Optical Rotation | [α]D²⁰ = -5 ± 2° (c=1 in 2N HCl)[1] |

| Storage Conditions | Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[2] |

| CAS Number | 252049-16-4[1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound. The following sections provide protocols for purity determination and its use in solid-phase peptide synthesis.

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Specific parameters may require optimization based on the available instrumentation and column.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[3]

-

-

HPLC Conditions:

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HCTU (or similar, e.g., HBTU, HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Biological Context and Applications

This compound is instrumental in the synthesis of peptides with specific biological activities. The 3-methylhistidine residue can impart unique properties to the peptide, influencing its interaction with biological targets.

Inhibition of Intracellular Calcium Concentration

Peptides containing 3-methylhistidine, such as Methyl-His-Gly-Lys, have been shown to act as inhibitors of intracellular calcium concentration ([Ca²⁺]i).[2] This activity is significant in various cellular processes and signaling pathways.

Vasodilating Effects

Tri-peptides synthesized using this compound, in combination with other amino acids like Fmoc-citrulline-OH and Fmoc-His(1-Me)-OH, have demonstrated vasodilating effects.[2] These peptides can attenuate the contracted tension of aortic rings, suggesting potential applications in cardiovascular research.

Alzheimer's Disease Research

This compound has been used to synthesize peptides that interact with components implicated in Alzheimer's disease. For instance, it has been used to create molecules that can influence the activity of the Alzheimer's Aβ channel.[2]

Visualizations

The following diagrams illustrate key workflows related to the use of this compound.

References

Fmoc-His(3-Me)-OH: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Fmoc-His(3-Me)-OH, a crucial building block in peptide synthesis and drug discovery. This document details a plausible synthetic route, compiles relevant quantitative data, and presents a clear visualization of the synthetic workflow.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(3-methyl-1H-imidazol-4-yl)propanoic acid, is a derivative of the amino acid L-histidine. The structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group on the τ-nitrogen (N-3) of the imidazole ring.

The Fmoc group provides a base-labile protecting strategy essential for solid-phase peptide synthesis (SPPS), while the methylation of the imidazole ring prevents undesirable side reactions and can influence the conformational properties of the resulting peptides.

Chemical Structure:

Synthesis of this compound

Overall Synthesis Workflow

The proposed synthesis involves two key transformations:

-

Selective N(τ)-methylation of L-histidine: This step is crucial for introducing the methyl group at the desired nitrogen of the imidazole ring.

-

Nα-Fmoc protection of 3-methyl-L-histidine: The resulting methylated histidine is then protected with the Fmoc group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-methyl-L-histidine

This procedure is adapted from methodologies for selective N-alkylation of the histidine imidazole ring.

-

Dissolution: Dissolve L-histidine (1 equivalent) in a suitable solvent such as methanol.

-

Basification: Add a base (e.g., sodium methoxide, 1.1 equivalents) to the solution and stir until the histidine is fully deprotonated.

-

Methylation: Cool the solution to 0°C and add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Neutralize the reaction mixture with an acid (e.g., acetic acid). Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by ion-exchange chromatography to isolate 3-methyl-L-histidine from unreacted starting material and the 1-methyl isomer.

Step 2: Synthesis of this compound

This procedure is based on the general Schotten-Baumann conditions for Fmoc protection of amino acids.

-

Dissolution: Dissolve 3-methyl-L-histidine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Basification: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

-

Fmocylation: Cool the solution to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various commercial suppliers and literature data for analogous compounds.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₁N₃O₄ | [Commercial Suppliers] |

| Molecular Weight | 391.42 g/mol | [Commercial Suppliers] |

| Appearance | White to off-white powder | [Commercial Suppliers] |

| Purity (HPLC) | ≥98.0% | [Commercial Suppliers] |

| Melting Point | Not widely reported | - |

| Optical Rotation [α]D | Not widely reported | - |

| Typical Yield (Step 1) | Variable (dependent on selectivity) | Analogous Reactions |

| Typical Yield (Step 2) | 80-95% | Analogous Reactions |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product in the proposed synthesis.

Caption: Logical flow of the this compound synthesis.

Conclusion

The Biological Activity of Peptides Containing 3-Methylhistidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities of peptides containing the modified amino acid 3-methylhistidine (3-MH). While 3-MH itself is primarily recognized as a biomarker for myofibrillar protein breakdown, its incorporation into dipeptides—notably anserine and balenine—confers a range of significant physiological functions.[1][2] This document details the biosynthesis, mechanisms of action, and quantitative biological data related to these peptides. It also provides detailed experimental protocols for key assays and visualizes critical pathways to support further research and development.

Introduction to 3-Methylhistidine

3-Methylhistidine (3-MH) is a methylated derivative of the amino acid L-histidine. It is formed post-translationally within actin and myosin, the primary contractile proteins in skeletal muscle.[2][3] When these muscle proteins are catabolized, 3-MH is released and subsequently excreted in the urine without being reutilized for protein synthesis.[2] This makes urinary and plasma 3-MH a reliable index of the rate of skeletal muscle protein breakdown.[2][4] While free 3-MH has no direct physiological role, its presence within dipeptides marks a transition from a metabolic byproduct to a biologically active agent.[1] The most studied of these are anserine and balenine.

Biosynthesis of Anserine

Anserine (β-alanyl-3-methyl-L-histidine) synthesis is dependent on the prior formation of another vital dipeptide, carnosine (β-alanyl-L-histidine).[5][6] The pathway begins with the ATP-dependent ligation of β-alanine and L-histidine, a reaction catalyzed by carnosine synthase (CARNS1).[7][8] Subsequently, the enzyme carnosine N-methyltransferase (CARNMT1) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the pi (π) nitrogen (N1) of the imidazole ring of carnosine's histidine residue, forming anserine.[7][9] This enzymatic step is the sole pathway for anserine formation.[6]

Core Biological Activities and Mechanisms

Anserine and its isomer balenine (ophidine) exhibit several key biological activities, including pH buffering, antioxidant effects, anti-glycation, and anti-inflammatory actions.

Intracellular Buffering

Like carnosine, anserine and balenine are significant intracellular buffers, which is critical for maintaining pH homeostasis during intense exercise. The pKa of anserine's imidazole ring is 7.04, slightly higher than that of carnosine (6.83).[10] This suggests that anserine may be a more effective buffer during the initial stages of exercise-induced acidosis when the intracellular pH begins to drop.

Antioxidant and Radical Scavenging Activity

Anserine and balenine demonstrate potent antioxidant properties by scavenging free radicals and chelating pro-oxidant transition metals like copper and iron.[2][10][11] Studies suggest that balenine may possess higher antioxidant and iron-chelating capacity than both anserine and carnosine.[11] The histidine moiety is primarily responsible for this activity.[1] While effective against hydroxyl radicals, their ability to scavenge superoxide radicals or hydrogen peroxide is limited.[4][12]

Anti-Glycation Activity

Non-enzymatic glycation, the reaction of sugars with proteins to form Advanced Glycation End-products (AGEs), contributes to diabetic complications and aging. Anserine acts as an effective anti-glycating agent through two primary mechanisms:

-

Competitive Inhibition: It serves as a sacrificial target for glycation, thereby protecting essential proteins.

-

Schiff Base Decomposition: It can chemically decompose early glycation intermediates (Schiff bases), effectively reversing the initial step of the glycation cascade.

Anti-inflammatory Signaling

Recent evidence indicates that anserine can modulate inflammatory pathways. It has been shown to suppress the expression of inflammatory chemokines, such as CCL24, in peripheral blood mononuclear cells.[5] Furthermore, anserine may exert anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway and the activation of the NLRP3 inflammasome, while simultaneously upregulating the protective Nrf2 antioxidant response pathway.[13]

Quantitative Data on Biological Activities

The following tables summarize quantitative data comparing the biological activities of anserine and related compounds from various in vitro assays.

Table 1: Antioxidant and Radical Scavenging Activities

| Compound | Assay | Concentration | Activity (% Scavenging or Absorbance) | Reference |

|---|---|---|---|---|

| Anserine | DPPH Radical Scavenging | 40 mM | 83.2 ± 1.6 % | [1] |

| Carnosine | DPPH Radical Scavenging | 40 mM | 90.1 ± 0.5 % | [1] |

| Anserine | Reducing Power | 40 mM | 0.90 ± 0.01 (Abs at 700 nm) | [1] |

| Carnosine | Reducing Power | 40 mM | 0.46 ± 0.01 (Abs at 700 nm) | [1] |

| Anserine | Peroxyl Radical Trapping | 7.5 mM | Effective Antioxidant | [9] |

| Balenine | Antioxidant Capacity | Not Specified | Higher than anserine/carnosine |[11] |

Table 2: Metal Chelation and Anti-Glycation Activity

| Compound | Assay | Concentration / Condition | Activity Metric | Reference |

|---|---|---|---|---|

| Anserine | Cu²⁺ Chelating Ability | 40 mM | 85.1 ± 0.9 % | [1] |

| Carnosine | Cu²⁺ Chelating Ability | 40 mM | 95.5 ± 0.3 % | [1] |

| Anserine | p300-HAT Activity | - | IC₅₀ = 1.87 mM | [14] |

| Balenine | Fe²⁺ Ion-Chelating Ability| Not Specified | Higher than anserine/carnosine |[13] |

Table 3: Pharmacokinetic Properties of Balenine (in humans)

| Parameter | Value (mean ± SD) | Condition | Reference |

|---|---|---|---|

| Plasma Half-life | 34.9 ± 14.6 min | In vitro plasma | [11] |

| Cmax | ~28 µM | 10 mg/kg oral dose |[11] |

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and extension of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow Diagram:

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in spectrophotometric-grade methanol. This solution should be freshly made and protected from light.

-

Sample Preparation: Dissolve peptide samples (e.g., anserine) in the appropriate buffer or solvent to create a stock solution, from which serial dilutions are made to achieve a range of final concentrations. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. A solvent-only sample serves as the blank.

-

Reaction: In a microplate well or cuvette, add a defined volume of the peptide sample (or control) to a specified volume of the DPPH working solution (e.g., 100 µL sample + 100 µL DPPH).

-

Incubation: Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of scavenging activity using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the peptide sample.

-

-

IC₅₀ Determination: Plot the scavenging percentage against the peptide concentration. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can be determined from the curve via linear regression analysis.[15]

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂).

Protocol:

-

Reagent Preparation: Prepare the following solutions: 20 mM sodium salicylate, 1.5 mM FeSO₄, and 6 mM H₂O₂.

-

Reaction Mixture: In a test tube, combine the following in order:

-

1.0 mL of the peptide sample solution (at various concentrations).

-

2.0 mL of 1.5 mM FeSO₄.

-

0.3 mL of 20 mM sodium salicylate.

-

1.0 mL of 6 mM H₂O₂ to initiate the reaction.

-

-

Incubation: Vortex the mixture and incubate at 37°C for 1 hour.

-

Measurement: Measure the absorbance of the resulting solution at 510 nm. A decrease in absorbance indicates scavenging of hydroxyl radicals, which would otherwise react with salicylate to form a colored product.

-

Calculation: Calculate the hydroxyl radical scavenging activity as follows:

-

Scavenging Activity (%) = [1 - (A_sample / A_control)] x 100

-

Where A_sample is the absorbance in the presence of the peptide and A_control is the absorbance of the control reaction (without the peptide).

-

Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This cell-based assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe, to measure intracellular ROS levels.

Protocol:

-

Cell Culture: Seed adherent cells (e.g., HK-2 human kidney cells) in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Treat the cells with various concentrations of the peptide (e.g., anserine) for a specified duration (e.g., 1-24 hours).

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells once with a serum-free medium or PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well. Incubate at 37°C for 30-60 minutes in the dark.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add a pro-oxidant agent (e.g., H₂O₂ at ~100 µM) to induce ROS formation. A positive control group will have the pro-oxidant but no peptide pre-treatment. A negative control group will have neither.

-

Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the intensity of peptide-treated wells to the positive control to determine the percentage reduction in ROS.

Conclusion and Future Directions

Peptides containing 3-methylhistidine, particularly anserine and balenine, are multifunctional compounds with significant physiological relevance. Their activities as pH buffers, antioxidants, anti-glycating agents, and inflammatory modulators position them as compelling candidates for further investigation in the context of exercise physiology, metabolic diseases, and age-related inflammatory conditions. The superior stability and bioavailability of balenine, due to its resistance to the enzyme carnosinase, make it an especially promising agent for nutraceutical and therapeutic applications.[11] Future research should focus on elucidating the precise in vivo mechanisms, conducting further quantitative comparisons of bioactivity, and exploring the synergistic potential of these peptides in complex biological systems.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper and cobalt complexes of carnosine and anserine: production of active oxygen species and its enhancement by 2-mercaptoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anserine is expressed in human cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. Acute balenine supplementation in humans as a natural carnosinase-resistant alternative to carnosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? | Sigma-Aldrich [sigmaaldrich.com]

- 13. Balenine, Imidazole Dipeptide Promotes Skeletal Muscle Regeneration by Regulating Phagocytosis Properties of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-His(3-Me)-OH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the realm of therapeutic peptides, the use of modified amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to enhance the pharmacological properties of peptides, overcoming inherent limitations such as poor stability and bioavailability. Among these, Fmoc-His(3-Me)-OH, a derivative of histidine methylated at the 3-position of the imidazole ring, has emerged as a valuable component in the synthesis of novel peptide-based drug candidates.

This technical guide provides a comprehensive overview of the applications of this compound in drug discovery. It delves into its role in peptide synthesis, its impact on the biological activity of peptides, and provides detailed experimental protocols for its use. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of next-generation peptide therapeutics.

Core Concepts: The Significance of 3-Methylhistidine Incorporation

The strategic incorporation of 3-methylhistidine into a peptide sequence can confer several advantageous properties, making it a desirable modification in drug design.

-

Enhanced Stability: The methyl group at the 3-position of the imidazole ring can sterically hinder the action of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.

-

Modulation of Bioactivity: The electronic and steric alterations introduced by the methyl group can influence the peptide's conformation and its interaction with biological targets. This can lead to enhanced binding affinity, improved selectivity, and novel pharmacological effects.

-

Improved Pharmacokinetic Profile: By increasing metabolic stability, the incorporation of 3-methylhistidine can lead to a more favorable pharmacokinetic profile, allowing for less frequent dosing and improved patient compliance.

Applications in Drug Discovery

The unique characteristics of 3-methylhistidine have led to its exploration in various therapeutic areas.

Vasodilation and Cardiovascular Applications

Tripeptides containing 3-methylhistidine have been shown to exhibit vasodilating effects. This activity is of significant interest for the development of novel treatments for cardiovascular conditions such as hypertension. The mechanism of action is believed to involve the modulation of intracellular calcium levels and the stimulation of the cyclic GMP (cGMP) pathway in vascular smooth muscle cells.

Neurology and Neurodegenerative Diseases

The role of histidine and its derivatives in the central nervous system has prompted research into the potential of 3-methylhistidine-containing peptides for neurological disorders. For instance, while one study showed that methylation of a particular compound, NAHIS02, with this compound blocked its ability to inhibit the Alzheimer's Aβ channel, this highlights the nuanced and specific effects that such modifications can have on biological activity, warranting further investigation into other peptide scaffolds.[1]

Intracellular Calcium Regulation

Peptides incorporating 3-methylhistidine, such as Methyl-His-Gly-Lys, have been identified as inhibitors of intracellular calcium ion concentration ([Ca2+]i).[1] This property opens up avenues for the development of therapeutics targeting a wide range of cellular processes that are regulated by calcium signaling, including muscle contraction, neurotransmission, and gene expression.

Quantitative Data on Peptides Containing 3-Methylhistidine

The following table summarizes available quantitative data on the biological activity of peptides incorporating 3-methylhistidine. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective peptide drug candidates.

| Peptide Sequence | Biological Activity | Quantitative Data | Reference |

| Tripeptides containing His(3-Me) | Vasodilation in phenylephrine-contracted aorta rings | EC50 = 2.7-4.7 mM | [1] |

| Methyl-His-Gly-Lys | Inhibition of intracellular Ca2+ concentration | - | [1] |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires careful optimization of solid-phase peptide synthesis (SPPS) protocols, particularly to minimize the risk of racemization, a common side reaction with histidine derivatives.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., His(3-Me)-Gly-Lys)

This protocol outlines the manual synthesis of the tripeptide His(3-Me)-Gly-Lys on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH):

-

Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection (Second Amino Acid): Repeat step 2.

-

Coupling of the Second Amino Acid (Fmoc-Gly-OH): Repeat step 3 with Fmoc-Gly-OH.

-

Fmoc Deprotection (Third Amino Acid): Repeat step 2.

-

Coupling of the Third Amino Acid (this compound):

-

Racemization Minimization: To minimize racemization of the histidine residue, pre-activation time should be kept to a minimum. It is recommended to add the coupling reagents directly to the resin immediately after dissolving the amino acid.

-

Dissolve this compound (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Immediately add the solution to the deprotected resin.

-

Agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

-

Mandatory Visualizations

Signaling Pathway for Vasodilation

The following diagram illustrates a potential signaling pathway through which peptides containing 3-methylhistidine may induce vasodilation.

Caption: Proposed signaling cascade for vasodilation induced by 3-methylhistidine-containing peptides.

Experimental Workflow for SPPS

The following diagram outlines the key steps in the solid-phase peptide synthesis of a peptide incorporating this compound.

References

An In-Depth Technical Guide to Fmoc-His(3-Me)-OH for the Study of Metal-Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N(α)-Fmoc-N(π)-methyl-L-histidine (Fmoc-His(3-Me)-OH), a crucial building block for synthesizing peptides with modified metal-binding properties. The introduction of a methyl group at the N(π) position of the histidine imidazole ring offers a unique tool for probing the structural and functional roles of metallopeptides, with significant implications for drug discovery and development.

Introduction to this compound

Histidine residues are fundamental to the function of many proteins and peptides, largely due to the ability of the imidazole side chain to coordinate with metal ions.[1] This interaction is vital for enzymatic catalysis, protein structure stabilization, and signal transduction.[2][3] The methylation of histidine, a naturally occurring post-translational modification, can alter the residue's electronic properties, hydrophobicity, and metal-binding capabilities.[2] Specifically, methylation at the N(π) position (also known as the 3-position) blocks a key coordination site for metal ions, providing a means to dissect the contribution of individual nitrogen atoms in the imidazole ring to metal coordination.

This compound is an essential derivative for incorporating 3-methylhistidine into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).[4] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for the stepwise assembly of the peptide chain.[4] The use of this modified amino acid enables researchers to create peptides with altered metal affinities, which can be used to study the role of metallation in biological processes and to design novel therapeutic peptides with enhanced stability and targeted activity.[4]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in peptide synthesis.

| Property | Value |

| Synonyms | Fmoc-L-His(π-Me)-OH, Fmoc-N-π-methyl-L-histidine |

| CAS Number | 252049-16-4 |

| Molecular Formula | C₂₂H₂₁N₃O₄ |

| Molecular Weight | 391.43 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO |

| Storage Conditions | 0 - 8 °C for short-term, -20°C for long-term (up to 1 month), -80°C for extended periods (up to 6 months) |

Synthesis of Metal-Binding Peptides with this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow is depicted below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS of a Model Metal-Binding Peptide

This protocol outlines the manual synthesis of a model hexapeptide, Ac-Ala-Glu-His(3-Me)-Gly-Tyr-Ala-NH₂, on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, this compound, Fmoc-Glu(OtBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of the First Amino Acid (Fmoc-Ala-OH):

-

Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr(tBu), Gly, His(3-Me), Glu(OtBu), Ala).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC).

-

-

Analysis: Confirm the identity of the purified peptide by mass spectrometry.

Studying Metal-Binding Properties

The incorporation of 3-methylhistidine allows for a direct comparison of metal-binding affinity and coordination geometry with the corresponding unmodified peptide. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for these studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Conceptual Protocol for ITC:

-

Sample Preparation: Prepare solutions of the purified peptide and the metal salt (e.g., ZnCl₂) in the same buffer (e.g., HEPES or Tris).

-

ITC Experiment:

-

Load the peptide solution into the sample cell of the calorimeter.

-

Load the metal salt solution into the injection syringe.

-

Perform a series of injections of the metal salt into the peptide solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Caption: Logic for comparing metal-binding using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the peptide-metal complex in solution.[5] By monitoring changes in the chemical shifts of amino acid residues upon titration with a metal ion, the binding site and coordination geometry can be elucidated.[6]

Conceptual Protocol for NMR Titration:

-

Sample Preparation: Prepare a solution of the ¹⁵N-labeled peptide in a suitable buffer for NMR analysis.

-

NMR Data Acquisition:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the apo-peptide.

-

Perform a series of titrations by adding increasing amounts of the metal salt to the peptide solution.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations of the backbone amide and side-chain protons and nitrogens.

-

Residues exhibiting significant chemical shift changes are likely involved in metal binding.

-

The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of metal concentration.

-

Application in Studying Signaling Pathways: The S100A9-TLR4 Axis

The S100A9 protein, a member of the S100 family of calcium-binding proteins, is involved in inflammatory processes and has been implicated in various diseases, including cancer.[7] S100A9 can bind to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[8] This interaction is thought to be modulated by the binding of zinc ions to S100A9.[8]

The use of synthetic peptides containing 3-methylhistidine can help to elucidate the role of specific histidine residues in the zinc-dependent regulation of the S100A9-TLR4 signaling pathway. By comparing the ability of a native S100A9-derived peptide and its 3-methylhistidine-containing analogue to bind zinc and modulate TLR4 activation, researchers can gain insights into the molecular mechanisms of this important inflammatory pathway.

Caption: Simplified S100A9-TLR4 signaling pathway.

Conclusion

This compound is a powerful tool for the synthesis of metal-binding peptides with tailored properties. By enabling the site-specific incorporation of a methylated histidine residue, this amino acid derivative allows for the detailed investigation of metal coordination and its role in peptide and protein function. The application of these synthetic peptides in conjunction with biophysical techniques such as ITC and NMR provides a robust platform for advancing our understanding of metallobiology and for the development of novel peptide-based therapeutics.

References

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Design of Zn-Binding Peptide(s) from Protein Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The functions and regulatory pathways of S100A8/A9 and its receptors in cancers [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. S100A9 Interaction with TLR4 Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Fmoc-His(3-Me)-OH in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide and drug development. Fmoc-His(3-Me)-OH, a pre-methylated histidine derivative, offers a valuable tool to modulate the physicochemical properties of peptides, including their conformation, binding affinity, and metabolic stability. However, the successful application of this reagent hinges on a thorough understanding of its stability in solution, a critical factor influencing the purity and yield of synthesized peptides. This technical guide provides an in-depth analysis of the stability of this compound, drawing upon available data for related compounds and general principles of Fmoc-amino acid chemistry to offer practical insights for its handling and application.

Understanding the Stability Landscape

The stability of this compound in solution is influenced by several factors, including the solvent system, temperature, and pH. While specific quantitative kinetic data for the 3-methyl variant is not extensively available in the public domain, valuable inferences can be drawn from studies on analogous Fmoc-histidine derivatives.

Comparative Solution Stability

A key concern during solid-phase peptide synthesis (SPPS) is the stability of the Fmoc-amino acid in the solvent used for dissolution and delivery, typically dimethylformamide (DMF). Studies on other side-chain protected Fmoc-histidine derivatives provide a useful benchmark for estimating the relative stability of this compound.

| Fmoc-His Derivative | Solvent | Concentration | Duration | Purity Retention | Observations |

| Fmoc-His(Boc)-OH | DMF | 0.2 M | 10 days | >99% | Remained colorless. Excellent solution stability.[1] |

| Fmoc-His(π-Mbom)-OH | DMF | 0.2 M | 10 days | >99% | Solution turned slightly yellow. |

| Fmoc-His(Trt)-OH | DMF | 0.2 M | 10 days | Significant Degradation | Discoloration observed within 24 hours, intensifying over the 10-day period, with the formation of several impurities.[1] |

This data is based on a comparative study of different Fmoc-His derivatives and is intended to provide a qualitative understanding. The stability of this compound is expected to be comparable to or better than that of the more stable derivatives listed.

Based on these comparisons, it is reasonable to infer that this compound exhibits good stability in DMF at room temperature over typical timescales for automated peptide synthesis. The 3-methyl group on the imidazole ring is not expected to introduce significant instability compared to the Boc protecting group.

Thermal Stability

Elevated temperatures can promote the degradation of Fmoc-protected amino acids. The primary thermal degradation pathway for the Fmoc group is its cleavage, leading to the formation of dibenzofulvene (DBF) and the free amine. Studies have shown that thermal cleavage of the Fmoc group can occur in solvents like DMSO and DMF at temperatures as high as 120°C. While these conditions are extreme compared to standard synthesis protocols, they highlight a potential degradation route. For routine use, it is advisable to avoid prolonged exposure of this compound solutions to high temperatures.

Key Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and optimizing synthesis protocols. The two primary concerns are the cleavage of the Fmoc protecting group and the racemization of the chiral center.

Fmoc Group Cleavage

The fluorenylmethoxycarbonyl (Fmoc) group is designed to be labile to basic conditions. However, premature cleavage can occur under certain conditions, leading to the formation of deletion sequences in the final peptide. The general mechanism for Fmoc deprotection involves a β-elimination reaction.

Caption: General mechanism of Fmoc group cleavage initiated by a base.

While typically triggered by piperidine during SPPS, trace amounts of basic impurities in solvents or on glassware can potentially initiate slow degradation.

Racemization (Epimerization)

Histidine and its derivatives are known to be susceptible to racemization, particularly during the activation step of peptide coupling. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the alpha-proton and leading to the formation of an achiral enolate intermediate.

Caption: Mechanism of racemization of Fmoc-histidine derivatives during activation.

The methylation at the 3-position of the imidazole ring in this compound is expected to reduce the basicity of the ring nitrogen compared to an unprotected histidine, thereby potentially mitigating the risk of racemization.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General HPLC Protocol for Stability Study

This protocol provides a general framework that can be adapted to specific laboratory instrumentation and conditions.

1. Solution Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., DMF, NMP, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials to be stored under different conditions (e.g., room temperature, 4°C, protected from light).

2. HPLC System and Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from potential degradation products.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% to 20% B

-

30-35 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm and 301 nm (for Fmoc group and dibenzofulvene, respectively).

-

Injection Volume: 10-20 µL.

3. Data Analysis:

-

Inject a sample from each vial at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

Monitor the peak area of the this compound peak over time.

-

The percentage of remaining this compound can be calculated relative to the initial time point (t=0).

-

Monitor for the appearance of new peaks, which may correspond to degradation products.

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

Recommendations for Optimal Use

To ensure the integrity of this compound and the successful synthesis of high-quality peptides, the following best practices are recommended:

-

Storage: Store the solid compound at 2-8°C, protected from moisture. For stock solutions, it is advisable to store them at -20°C or -80°C for long-term use and to minimize freeze-thaw cycles.[2]

-

Solution Preparation: Prepare solutions of this compound fresh whenever possible, especially for critical applications. Use high-purity solvents to minimize potential contaminants that could accelerate degradation.

-

Minimizing Racemization: When activating this compound for coupling, use coupling reagents and conditions known to suppress racemization. The use of carbodiimide activators in the presence of an additive like Oxyma Pure is generally recommended.

-

Monitoring: For long or complex syntheses, it is good practice to periodically check the purity of the this compound stock solution, particularly if it has been stored for an extended period at room temperature in an autosampler.

By understanding the factors that influence the stability of this compound and implementing appropriate handling and analytical procedures, researchers can confidently utilize this valuable building block to advance their peptide-based research and development efforts.

References

A Technical Guide to Fmoc-His(3-Me)-OH: Suppliers, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-3-methyl-L-histidine (Fmoc-His(3-Me)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources, typical purity specifications, and in-depth experimental protocols for its application. Furthermore, it addresses the critical aspect of racemization in histidine-containing peptide synthesis and presents a workflow for the successful incorporation of this derivative into peptide chains.

Sourcing and Purity of this compound

The selection of high-quality reagents is paramount for the successful synthesis of peptides. This compound is available from several reputable suppliers, with purity typically determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Purity Specification | Analytical Method |

| Chem-Impex | ≥ 98% | HPLC |

| MedChemExpress | 97.0% | Not specified |

| Bachem | Not specified | Not specified |

| Sigma-Aldrich | Not specified | Not specified |

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and incorporation of this compound in SPPS. These are based on established methodologies for similar Fmoc-protected amino acids.

Synthesis of this compound

Materials:

-

3-methyl-L-histidine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

-

Sodium carbonate (Na₂CO₃)

-

Dioxane and water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methyl-L-histidine in a 10% aqueous sodium carbonate solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

HPLC Analysis for Purity Determination

The purity of this compound can be assessed using reverse-phase HPLC.

Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient of 5% to 95% B over 20 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 254 nm and 280 nm

Incorporation of this compound into a Peptide Chain via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound. The process involves cycles of deprotection and coupling.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, continue coupling or perform a double coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Technical Considerations: Racemization of Histidine

A significant challenge in the synthesis of histidine-containing peptides is the propensity for racemization of the histidine residue during the coupling step. This is particularly problematic for Fmoc-protected histidine derivatives where the imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid.

Protection of the π-nitrogen of the imidazole ring, as in this compound, is a strategy to mitigate this side reaction. The methyl group at the 3-position (π-position) sterically hinders the imidazole nitrogen from acting as an effective intramolecular base, thereby reducing the rate of racemization compared to unprotected or τ-protected histidine derivatives.

Visualizations

The following diagrams illustrate key processes related to the use of this compound in peptide synthesis.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Mechanism of Histidine Racemization during Peptide Coupling.

An In-depth Technical Guide to CAS Number 252049-16-4 and the Associated Chemical Landscape

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 252049-16-4, Fmoc-His(3-Me)-OH. It is intended for researchers, scientists, and drug development professionals, offering detailed chemical information, its primary application in peptide synthesis, and its emerging biological activities.

Furthermore, this guide addresses a potential ambiguity in the initial query by also providing information on a structurally distinct compound, 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide, which was included in the search parameters.

Part 1: this compound (CAS: 252049-16-4)

This compound is a protected amino acid derivative crucial for the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino functionality, while the methyl group on the imidazole ring of histidine prevents undesirable side reactions during peptide synthesis.

Chemical Information

Below is a summary of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 252049-16-4 |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid |

| Synonyms | Fmoc-L-His(1-Me)-OH, Fmoc-N-im-methyl-L-histidine |

| Molecular Formula | C₂₂H₂₁N₃O₄ |

| Molecular Weight | 391.42 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMF and DMSO |

Primary Application: Solid-Phase Peptide Synthesis (SPPS)

The principal application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under acidic conditions but can be readily removed by a base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The methylation at the 3-position of the histidine imidazole ring prevents side reactions such as racemization and acylation that can occur with unprotected histidine residues.

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using SPPS.

Biological Activity

While primarily a synthetic tool, peptides incorporating His(3-Me) have demonstrated notable biological activities.

Tri-peptides containing 3-methylhistidine have been reported to exhibit vasodilating effects. Specifically, a tri-peptide containing this modified amino acid showed activity in phenylephrine-contracted aortic rings with an EC₅₀ in the range of 2.7-4.7 mM.[1] This effect is believed to be mediated through the inhibition of extracellular Ca²⁺ influx.

Furthermore, the tri-peptide His(3-Me)-Gly-Lys has been identified as an inhibitor of intracellular Ca²⁺ concentration ([Ca²⁺]i).[1] The elevation of [Ca²⁺]i in vascular smooth muscle cells is a key event in vasoconstriction.

| Biological Activity | Test System | Result | Reference |

| Vasodilation | Phenylephrine-contracted rat aorta rings | EC₅₀ = 2.7-4.7 mM | [1] |

| [Ca²⁺]i Inhibition | Angiotensin II-stimulated vascular smooth muscle cells | Potent inhibition by His(3-Me)-Gly-Lys | [2] |

The vasodilatory effect of peptides containing His(3-Me) is linked to the modulation of calcium signaling in vascular smooth muscle cells. The proposed mechanism involves the inhibition of calcium influx, which leads to a decrease in intracellular calcium concentration, resulting in muscle relaxation and vasodilation.

Interestingly, this compound has also been mentioned in the context of Alzheimer's disease research. It is reported to methylate the compound NAHIS02, which in turn prevents NAHIS02 from blocking the Alzheimer's Aβ channel.[1]

Part 2: 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide

This section details the chemical information and synthesis of 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide, a compound belonging to the thiosemicarbazone class.

Chemical Information

| Property | Value |

| Chemical Name | 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide |

| Synonyms | 1-Tetralone thiosemicarbazone |

| Molecular Formula | C₁₁H₁₃N₃S |

| Molecular Weight | 219.31 g/mol |

| Chemical Class | Thiosemicarbazone |

Synthesis

The synthesis of this compound has been reported in the literature, typically through the condensation of 1-tetralone with thiosemicarbazide.

A detailed experimental protocol for the synthesis of 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide is provided below, based on literature reports.[3]

Biological Potential

Thiosemicarbazones are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] The biological activity of these compounds is often attributed to their ability to chelate metal ions. While specific biological data for 2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide is not extensively available in the public domain, its structural class suggests potential for further investigation in various therapeutic areas. For instance, other thiosemicarbazone derivatives have been investigated as inhibitors of melanogenesis in melanoma cells.[3]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The provided protocols are generalized from literature sources and may require optimization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of peptides from soybean protein, glycinin, possessing suppression of intracellular Ca2+ concentration in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(1,2,3,4-Tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-State Synthesis, Characterization, Biological Studies and Theoretical Evaluation of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) Hydrazine Thiocarboxamide – Oriental Journal of Chemistry [orientjchem.org]

- 5. turkjps.org [turkjps.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 3-Methylhistidine using Fmoc-His(3-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction